molecular formula C20H22O4 B1202272 Triptoquinonide CAS No. 81478-15-1

Triptoquinonide

Cat. No. B1202272
CAS RN: 81478-15-1
M. Wt: 326.4 g/mol
InChI Key: SZTABFBXCBBJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptoquinonide is a natural product found in Tripterygium hypoglaucum, Tripterygium wilfordii, and Tripterygium doianum with data available.

Scientific Research Applications

  • Anti-Inflammatory Properties : Triptoquinonide, specifically Triptoquinone A (TQA), has shown potential in suppressing nitric oxide production, which is significant in inflammation. It inhibits smooth muscle relaxation and cyclic GMP levels increase by nitric oxide in L-arginine-induced relaxation experiments. TQA suppresses IL-1 beta and inducible nitric oxide synthase (iNOS) mRNA expression, without directly inhibiting NO radicals and iNOS enzyme. Its effectiveness in suppressing iNOS gene expression is comparable to dexamethasone, a known anti-inflammatory drug, suggesting its potential as an anti-inflammatory agent (Niwa et al., 1996).

  • Synthesis and Chemical Properties : The first enantioselective total synthesis of Triptoquinonide was achieved, providing insight into its chemical properties. This synthesis involved key steps like lanthanide triflate-catalyzed oxidative radical cyclization. Understanding the synthetic pathway of Triptoquinonide is crucial for its potential pharmaceutical applications (Yang et al., 2000).

  • Autophagy and Apoptosis : Triptoquinonide has been linked to the induction of autophagy, a cellular self-digestion process, which plays a role in its cytotoxic effects. In studies involving cardiomyocytes, it was found that augmentation of autophagy could ameliorate detrimental effects induced by Triptoquinonide, suggesting a complex interaction between autophagy, apoptosis, and Triptoquinonide-induced cellular damage (Zhou et al., 2015).

  • Cardiotoxicity Mechanisms : Investigations into Triptoquinonide's cardiotoxicity revealed its dependency on p53 activation. Triptoquinonide induced DNA damage by inhibiting RNA polymerase, leading to p53 activation and mitochondrial dysfunction, contributing to its cardiotoxic effects. Understanding these mechanisms is vital for mitigating adverse effects in clinical applications (Xi et al., 2018).

  • MicroRNA and Biomarkers in Cardiotoxicity : Studies have shown changes in microRNA expression in response to Triptoquinonide-induced acute cardiotoxicity. This suggests the potential of microRNAs and related proteins as biomarkers for early warning of cardiotoxicity, which is crucial for preventing irreversible myocardial injury (Wang et al., 2019).

  • Protective Autophagy in Cancer Cells : Triptoquinonide has been observed to induce protective autophagy in prostate cancer cells, suggesting its application in cancer treatment. The mechanism involves stimulating the endoplasmic reticulum stress response, leading to intracellular accumulation of calcium and activation of the CaMKKβ-AMPK signaling pathway, inhibiting mTOR and activating ULK1 and Beclin 1. This indicates the potential of combining Triptoquinonide with autophagy inhibitors for therapeutic strategies in cancer treatment (Zhao et al., 2015).

  • Antiangiogenic Activity : Triptoquinonide has demonstrated significant antiangiogenic activities, supporting its therapeutic use for angiogenesis diseases like cancer. It reduces mRNA expression of angiopoietin and tie2 in zebrafish, indicating involvement in the angpt2/tie2 signaling pathway, which is critical in angiogenesis (He et al., 2009).

  • Neuroprotective Effects : Triptoquinonide's neuroprotective effects in cerebral ischemia were investigated, showing a reduction in ischemic lesion volume and neuronal cell death. This effect is linked to the inhibition of apoptosis and activation of the PI3K/Akt/mTOR pathway, suggesting its potential as a neuroprotective agent (Li et al., 2015).

  • Expanding Pharmacological Functions : Triptoquinonide has been recognized for its anti-inflammatory, immune modulation, antiproliferative, and proapoptotic activities. It is used to treat inflammatory diseases, autoimmune diseases, organ transplantation, and tumors. The cellular targets of Triptoquinonide, such as MKP-1, HSP, 5-Lox, RNA polymerase, and histone methyl-transferases, have been demonstrated. However, its clinical use is limited due to severe toxicity and water-insolubility (Liu, 2011).

  • Toxicity and Molecular Mechanisms : The toxicity of Triptoquinonide has been studied extensively, revealing its association with various organ injuries and cellular toxic effects such as membrane damage, mitochondrial disruption, and apoptosis. Understanding these mechanisms provides insights into mitigating its toxic effects in clinical settings (Xi et al., 2017).

properties

IUPAC Name

9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-10(2)13-8-16(21)17-12(18(13)22)4-5-15-14-9-24-19(23)11(14)6-7-20(15,17)3/h8,10,15H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTABFBXCBBJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317629
Record name NSC319487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9b-Methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione

CAS RN

81478-15-1
Record name NSC319487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC319487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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